molecular formula C31H42BrP B028558 Triphenyltridecylphosphonium Bromide CAS No. 13266-02-9

Triphenyltridecylphosphonium Bromide

Cat. No.: B028558
CAS No.: 13266-02-9
M. Wt: 525.5 g/mol
InChI Key: XYHPHHAYGJJBHW-UHFFFAOYSA-M
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Description

Triphenyltridecylphosphonium bromide (CAS 13266-02-9) is a quaternary phosphonium salt characterized by a tridecyl (C₁₃H₂₇) alkyl chain attached to a triphenylphosphonium core, with a bromide counterion . It is widely utilized in organic synthesis as a phase-transfer catalyst and in pharmaceutical research for its membrane-penetrating properties due to its lipophilic alkyl chain . Its structure balances solubility in organic solvents and ionic reactivity, making it valuable in nucleophilic substitution reactions and as a precursor for ylide generation.

Preparation Methods

The synthesis of Triphenyltridecylphosphonium Bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, a common method involves the reaction of triphenylphosphine with tridecyl bromide in a suitable solvent such as toluene or dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

Triphenyltridecylphosphonium Bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Triphenyltridecylphosphonium bromide serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions. The compound is often used to synthesize phosphonium salts and other derivatives that are valuable in pharmaceutical chemistry and materials science.

Ultrasound-Assisted Extractive/Oxidative Desulfurization

One of the most notable applications of this compound is as a catalyst in ultrasound-assisted extractive/oxidative desulfurization (UEODS). A recent study demonstrated its effectiveness in removing sulfur compounds from model oil and actual base oil samples. The optimized conditions for desulfurization included:

  • Temperature : 50 °C
  • Sonication Time : 17.5 minutes
  • Ionic Liquid Amount : 2 g
  • Oxidant to Sulfur Molar Ratio : 12:1

Under these conditions, the desulfurization efficiency reached approximately 98.96% for dibenzothiophene (DBT) containing model oil . The ionic liquid exhibited good recyclability, maintaining its catalytic activity over multiple cycles, which is crucial for industrial applications .

Kinetic Studies

Kinetic studies have shown that the desulfurization reaction follows pseudo-first-order kinetics, indicating that the reaction rate is dependent on the concentration of sulfur compounds present in the oil . The interaction energy between this compound and sulfur compounds was analyzed using Density Functional Theory (DFT), providing insights into the reaction mechanisms involved .

Environmental Applications

The compound has been explored for its potential use in environmental remediation processes, particularly in extracting hazardous substances from liquid fuels. Its ability to selectively bind to sulfur compounds makes it a promising candidate for reducing sulfur content in fuels, thereby mitigating environmental pollution associated with sulfur emissions from combustion processes .

Data Table: Summary of Applications

Application AreaDescriptionEfficiency/OutcomeReference
Organic SynthesisIntermediate for various chemical reactionsN/A
Ultrasound-Assisted DesulfurizationCatalyst for removing sulfur from oilsUp to 98.96% efficiency
Environmental RemediationExtraction of hazardous substances from fuelsSignificant reduction in sulfur content

Case Studies

  • Desulfurization of Model Oil :
    • Researchers optimized conditions for using this compound in UEODS, achieving high desulfurization rates with excellent recyclability.
    • The study highlighted the compound's role as both a catalyst and extractant, showcasing its dual functionality in enhancing reaction efficiency.
  • Industrial Feasibility :
    • Further investigations into the industrial applicability of this ionic liquid revealed its potential to meet stringent environmental regulations regarding fuel sulfur content.
    • Actual base oil samples treated with this compound resulted in sulfur levels dropping below 10 ppm after three cycles of treatment.

Mechanism of Action

The mechanism of action of Triphenyltridecylphosphonium Bromide primarily involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes. The reaction mechanism involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Bromides

Structural and Functional Group Variations

The table below summarizes key analogs of triphenyltridecylphosphonium bromide, highlighting structural differences and applications:

Compound Name CAS Number Formula Key Substituent/Feature Primary Applications
Tetradecyltriphenylphosphonium bromide 25791-20-2 C₃₂H₄₄BrP C₁₄ alkyl chain Mitochondrial targeting, organic synthesis
(3-Bromopropyl)triphenylphosphonium bromide 2338-18-3 C₂₁H₂₁Br₂P Bromopropyl group Cross-coupling reactions, alkylation
(Bromodifluoromethyl)triphenylphosphonium bromide N/A C₁₉H₁₅BrF₂P Bromodifluoromethyl group Fluorinated intermediate synthesis
(2-Cyclopropyl-2-oxoethyl)triphenylphosphonium bromide 112849-15-7 C₂₃H₂₂BrOP Cyclopropyl-ketone functional group Vitamin D2 derivative synthesis
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide N/A C₂₈H₂₈BrO₃P Trimethoxybenzyl group Wittig reactions, enhanced aromatic reactivity
(2-Aminoethyl)triphenylphosphonium bromide 89996-00-9 C₂₀H₂₁BrNP Aminoethyl group Drug delivery, cationic lipid studies

Biological Activity

Triphenyltridecylphosphonium bromide (TTPB) is a quaternary phosphonium salt that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the compound's biological activity, highlighting its efficacy against various bacteria, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C31H42BrPC_{31}H_{42}BrP. Its structure features a long hydrophobic tridecyl chain attached to a triphenylphosphonium cation, which contributes to its unique biological properties. The positive charge of the phosphonium group allows for easy penetration into bacterial membranes, making it a candidate for antimicrobial applications.

The primary mechanism by which TTPB exhibits antimicrobial activity is through disruption of bacterial cell membranes. The cationic nature of TTPB allows it to interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis. Studies have shown that TTPB can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

Research has demonstrated that TTPB displays significant antibacterial activity against various strains, including antibiotic-resistant bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MIC) as low as 64 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The length of the alkyl chain in phosphonium salts has been shown to influence their antibacterial efficacy, with optimal lengths observed between C10 and C14 .

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus≤ 64Effective
Escherichia coliVariableEffective
Bacillus cereusVariableEffective

Case Studies

  • Antibacterial Properties :
    A study synthesized a series of phosphonium salts, including TTPB, and evaluated their antibacterial properties. The results indicated that TTPB exhibited strong bactericidal activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the alkyl chain length in enhancing antibacterial activity .
  • In Vivo Studies :
    In vivo experiments demonstrated that TTPB could promote wound healing in infected models by effectively reducing bacterial load and supporting tissue recovery. This suggests its potential application in clinical settings for treating infections associated with chronic wounds .
  • Dual-Action Compounds :
    Research on chimeric compounds combining TTPB with traditional antibiotics like chloramphenicol showed enhanced antibacterial effects. These compounds not only inhibited protein synthesis but also disrupted membrane integrity, showcasing a dual-action mechanism that could be beneficial in overcoming antibiotic resistance .

Safety and Toxicity

While TTPB exhibits potent antimicrobial properties, studies have also assessed its cytotoxicity towards human cells. Findings indicate that TTPB has low hemolytic activity and minimal cytotoxic effects on eukaryotic cells at therapeutic concentrations, making it a promising candidate for further development as an antimicrobial agent .

Q & A

Q. Basic: What are the standard protocols for synthesizing and characterizing triphenyltridecylphosphonium bromide?

Methodological Answer:
Synthesis typically involves quaternization of triphenylphosphine with 1-bromotridecane in anhydrous conditions. Purification is achieved via recrystallization from ethanol or acetonitrile. Characterization requires:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm phosphonium cation formation and alkyl chain integrity .
  • Mass spectrometry (ESI-TOF) to verify molecular weight (e.g., m/z ~483.46 for [M-Br]⁺) .
  • Elemental analysis to validate stoichiometry (C, H, Br, P).

Q. Basic: How does this compound target mitochondria in cellular studies?

Methodological Answer:
The lipophilic phosphonium cation enables passive diffusion across mitochondrial membranes, driven by the membrane potential (ΔΨm). To validate targeting:

  • Use JC-1 dye or TMRE to correlate compound accumulation with ΔΨm .
  • Perform subcellular fractionation followed by HPLC quantification to confirm mitochondrial localization .

Q. Advanced: How should researchers design experiments to evaluate its efficacy in mitochondrial dysfunction models?

Methodological Answer:

  • In vitro: Use rotenone/antimycin-A-induced dysfunction in HEK293 or HeLa cells. Measure ATP levels (luciferase assay) and ROS (DCFH-DA probe) with/without the compound .
  • In vivo: Administer in murine models of ischemia-reperfusion injury (e.g., cardiac). Assess mitochondrial respiration (Oxygraph-2k) and histopathology .
  • Controls: Include triphenylphosphonium chloride (non-bromide analog) to isolate bromide-specific effects .

Q. Advanced: How can contradictory data on its antioxidant efficacy across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Concentration variability: Perform dose-response curves (0.1–50 µM) in standardized assays (e.g., lipid peroxidation via TBARS).
  • Cell-type specificity: Test in multiple lines (e.g., primary vs. immortalized cells) .
  • Oxidative stress models: Compare H₂O₂-induced vs. mitochondrial complex I inhibition to contextualize efficacy .
  • Statistical rigor: Apply multivariate regression to identify confounding variables (e.g., serum content in media) .

Q. Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV: Use a C18 column with mobile phase (acetonitrile:water, 70:30 + 0.1% TFA). Detect at λ = 210 nm .
  • LC-MS/MS: Employ MRM transitions (m/z 483.46 → 262.1 for quantification; internal standard: deuterated analog) .
  • Sample preparation: Extract from plasma/tissue via solid-phase extraction (Strata-X columns) .

Q. Advanced: What strategies mitigate its instability in aqueous buffers during long-term assays?

Methodological Answer:

  • Storage: Prepare fresh solutions in deoxygenated PBS (argon-purged) and store at -80°C in amber vials .
  • Stabilizers: Add 0.01% BHT (antioxidant) or cyclodextrins (hydrophobic encapsulation) .
  • Monitor degradation: Use ³¹P NMR to track phosphonium hydrolysis (peak shift from δ +25 ppm to phosphate) .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing .
  • Emergency measures: For skin contact, rinse with 1% sodium thiosulfate ; for eye exposure, irrigate with saline for 15 mins .
  • Waste disposal: Neutralize with 10% sodium bicarbonate before incineration .

Q. Advanced: How does its structure-activity relationship (SAR) influence mitochondrial uptake efficiency?

Methodological Answer:

  • Alkyl chain length: Compare tridecyl (C13) vs. decyl (C10) analogs. Longer chains enhance lipophilicity (logP > 5) but may reduce solubility .
  • Cation delocalization: Substitute phenyl groups with p-tolyl to assess charge distribution effects on ΔΨm-driven uptake .
  • Synthetic modifications: Introduce deuterium in the alkyl chain (e.g., tridecyl-d4) to study metabolic stability via mass spec .

Q. Advanced: How can researchers optimize its in vivo pharmacokinetics for neurodegenerative disease models?

Methodological Answer:

  • Formulation: Use PEGylated liposomes to enhance plasma half-life .
  • Dosing regimen: Test subcutaneous vs. intraperitoneal routes in mice; measure brain penetration via LC-MS .
  • Metabolite profiling: Identify hepatic metabolites (e.g., debromination products) using HRMS/MS .

Q. Basic: What are its cross-disciplinary applications beyond mitochondrial research?

Methodological Answer:

  • Organic synthesis: As a phase-transfer catalyst in alkylation reactions (e.g., Gabriel synthesis) .
  • Material science: Stabilize gold nanoparticles via phosphonium-mediated electrostatic interactions .
  • Cancer therapeutics: Investigate synergy with cisplatin in apoptosis assays (Annexin V/PI staining) .

Properties

IUPAC Name

triphenyl(tridecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHPHHAYGJJBHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-bromotridecane (100 g, 0.4 mol) and triphenyl phosphine (100 g, 0.4 mol) in 500 ml of xylenes was refluxed overnight. The reaction mixture was then cooled to room temperature and poured into diethyl ether. The resulting oil was washed three times with ether, dissolved in methylene chloride and then concentrated in vacuo. The oil was left standing in diethyl ether at 0° C. overnight and then concentrated in vacuo to give a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Triphenyltridecylphosphonium Bromide
Triphenyltridecylphosphonium Bromide
Triphenyltridecylphosphonium Bromide
Triphenyltridecylphosphonium Bromide
Triphenyltridecylphosphonium Bromide
Triphenyltridecylphosphonium Bromide

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